molecular formula C21H20N2O3 B11473149 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide

Cat. No.: B11473149
M. Wt: 348.4 g/mol
InChI Key: AMXBHWFUUNGDDJ-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide is a complex organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of Propanamide Group: The propanamide group can be introduced via amide bond formation using reagents like carbodiimides.

    Introduction of Tetrahydronaphthalene Moiety: This step might involve Friedel-Crafts alkylation or other suitable organic transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core.

    Reduction: Reduction reactions might target the carbonyl groups in the isoindolinone moiety.

    Substitution: Substitution reactions could occur at various positions on the naphthalene ring or the isoindolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, isoindolinone derivatives have shown potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases like cancer or inflammation.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, isoindolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another isoindolinone derivative known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.

Uniqueness

What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide apart is its unique combination of the isoindolinone core with the tetrahydronaphthalene moiety. This structural feature might confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide

InChI

InChI=1S/C21H20N2O3/c24-19(22-16-10-9-14-5-1-2-6-15(14)13-16)11-12-23-20(25)17-7-3-4-8-18(17)21(23)26/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,24)

InChI Key

AMXBHWFUUNGDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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